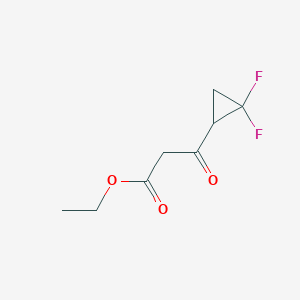
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate
Vue d'ensemble
Description
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate is a chemical compound with the molecular formula C8H10F2O3 and a molecular weight of 192.16 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and two fluorine atoms, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves several steps. One common method includes the reaction of ethyl 3-oxopropanoate with 2,2-difluorocyclopropane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for developing new therapeutic agents.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
ethyl3-(2,2-difluorocyclopropyl)-3-oxopropanoate can be compared with similar compounds such as:
Cyclopropanepropanoic acid, beta-oxo-, ethyl ester: Lacks the fluorine atoms, which can affect its reactivity and applications.
Ethyl 3-(2,2-difluorocyclopropyl)-3-oxopropanoate: Another name for the same compound, highlighting its structural features.
The presence of fluorine atoms in cyclopropanepropanoic acid, 2,2-difluoro-beta-oxo-, ethyl ester makes it unique, as fluorine can significantly alter the compound’s chemical properties and biological activity.
Propriétés
Formule moléculaire |
C8H10F2O3 |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
ethyl 3-(2,2-difluorocyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C8H10F2O3/c1-2-13-7(12)3-6(11)5-4-8(5,9)10/h5H,2-4H2,1H3 |
Clé InChI |
YSHAPJCYPYXXBC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1CC1(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
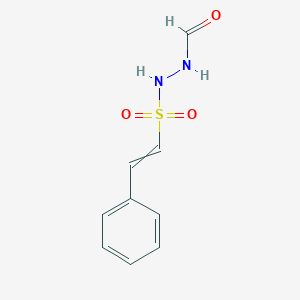
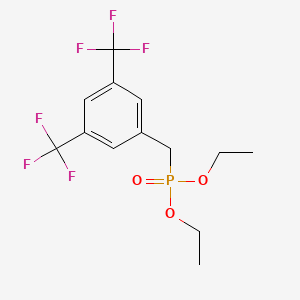


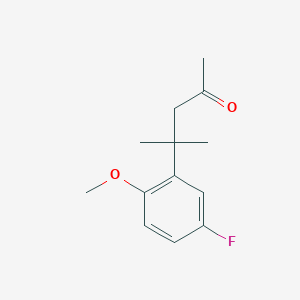
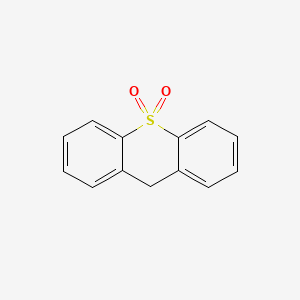
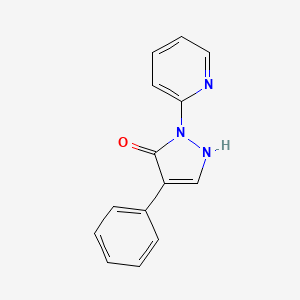
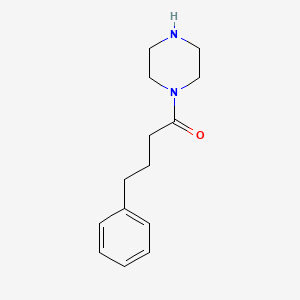
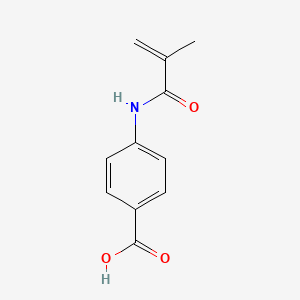
![3-(4-Fluoro-benzyl)-furo[3,4-b]pyridine-5,7-dione](/img/structure/B8706892.png)
![10-phenyl-2,3,6,8-tetrahydro-7H-[1,4]dioxino[2,3-h][1,4]benzodiazepin-7-one](/img/structure/B8706905.png)
![1-Benzyl-7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8706907.png)
![4-Pyridinamine, N-[(2,6-difluorophenyl)methyl]-3-nitro-](/img/structure/B8706914.png)

